molecular formula C13H13NO2 B1270637 2,5,7-trimethylquinoline-4-carboxylic Acid CAS No. 436092-02-3

2,5,7-trimethylquinoline-4-carboxylic Acid

Cat. No. B1270637
M. Wt: 215.25 g/mol
InChI Key: NQKOJRQDEGEPIG-UHFFFAOYSA-N
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Description

2,5,7-Trimethylquinoline-4-carboxylic Acid is a chemical compound with the molecular formula C13H13NO2 . It is used in scientific research and has various applications, including organic synthesis and pharmaceutical development.


Molecular Structure Analysis

The molecular structure of 2,5,7-Trimethylquinoline-4-carboxylic Acid consists of a quinoline scaffold with three methyl groups at positions 2, 5, and 7, and a carboxylic acid group at position 4 .

Scientific Research Applications

NMDA Receptor Antagonism

2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, related to 2,5,7-trimethylquinoline-4-carboxylic acid, have shown potential as in vitro antagonists at the glycine site on the NMDA receptor. These compounds, particularly 2,3-dihydrokynurenic acids, demonstrate varying potencies based on structural modifications, highlighting their relevance in neuropharmacological research (Carling et al., 1992).

Antimicrobial Activity

A study on 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives, closely related to the compound , revealed significant antimicrobial activity. These compounds were effective against a broad spectrum of microorganisms, including Streptococcus pyrogenes and Pseudomonas aeruginosa (Bhatt & Agrawal, 2010).

Industrial and Medical Applications

4,7-Dimethylquinoline-2-carboxaldehyde, which is structurally similar to 2,5,7-trimethylquinoline-4-carboxylic acid, has been identified for its potential in producing analytical reagents, ligands, dyestuffs, bioindicators, and pharmaceutical substances. This compound is being investigated for its potential anticancer properties and activity against the HIV virus in in vitro studies (Aydemir & Kaban, 2018).

Photolabile Protecting Group

Research on 8-bromo-7-hydroxyquinoline (BHQ), which shares structural similarities with 2,5,7-trimethylquinoline-4-carboxylic acid, demonstrates its use as a photolabile protecting group for carboxylic acids. This compound is notable for its sensitivity to multiphoton excitation, making it useful in vivo (Fedoryak & Dore, 2002).

Antimicrobial Potential

A study on 2-arylquinoline-4-carboxylic acid derivatives revealed these compounds' strong antibacterial and antifungal activities, outperforming some clinically used drugs against Staphylococcus aureus and Candida albicans (Tiwari et al., 2014).

Ligand in Complexation

4,8-Dihydroxyquinoline-2-carboxylic acid, similar to the compound of interest, has been used as a tridentate ligand in complexation studies, forming structures with unique molecular arrangements and potential applications in coordination chemistry (Moriuchi et al., 2007).

properties

IUPAC Name

2,5,7-trimethylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-7-4-8(2)12-10(13(15)16)6-9(3)14-11(12)5-7/h4-6H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKOJRQDEGEPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=NC2=C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360701
Record name 2,5,7-trimethylquinoline-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,7-trimethylquinoline-4-carboxylic Acid

CAS RN

436092-02-3
Record name 2,5,7-trimethylquinoline-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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